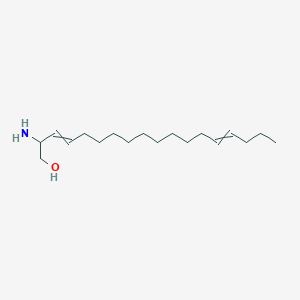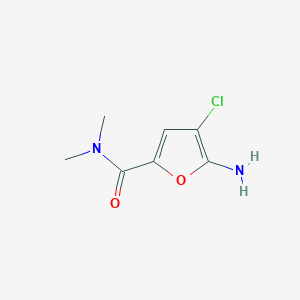
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration to yield α,β-unsaturated ketones.
Phosphorylation: Introducing the diphenylphosphoryl group through a reaction with a suitable phosphorylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the α,β-unsaturated ketone to a saturated ketone or alcohol.
Substitution: Various substitution reactions could occur at the phenyl or phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or saturated ketones.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phosphoryl group could play a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: Lacks the prop-2-en-1-yl group.
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hexan-2-one: Saturated version of the compound.
Uniqueness
The presence of both the diphenylphosphoryl and prop-2-en-1-yl groups in 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
821770-34-7 |
|---|---|
Fórmula molecular |
C27H27O2P |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3-diphenylphosphoryl-6-phenyl-3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C27H27O2P/c1-3-21-27(23(2)28,22-13-16-24-14-7-4-8-15-24)30(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h3-20H,1,21-22H2,2H3 |
Clave InChI |
UIJDQARZMQPTKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC=C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)

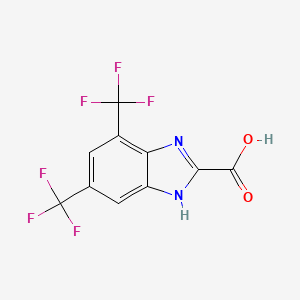
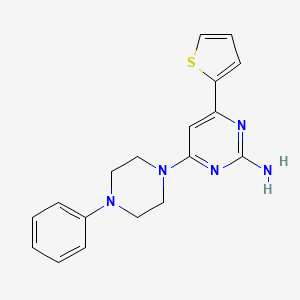
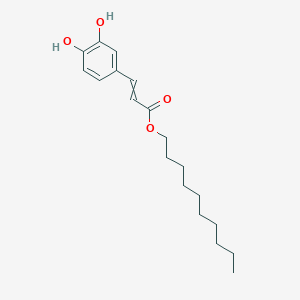
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
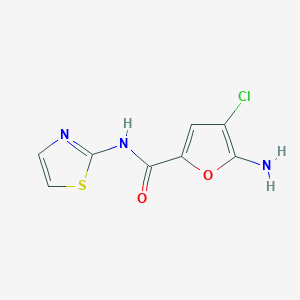
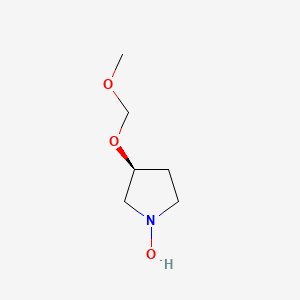
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)


![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
